2-Bromobutane-D9

Description

Role of Isotopic Substitution in Elucidating Organic Reaction Mechanisms

Replacing an atom with one of its isotopes can significantly change the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). numberanalytics.comdalalinstitute.com The KIE is a fundamental tool in physical organic chemistry for determining reaction mechanisms, particularly the rate-determining step. numberanalytics.comlibretexts.org

The effect is most pronounced when a bond to the isotopically labeled atom is formed or broken in the slowest step of the reaction (a primary kinetic isotope effect). dalalinstitute.comlibretexts.org The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond. mmcmodinagar.ac.in Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate compared to its non-deuterated equivalent. mmcmodinagar.ac.in The ratio of the rate constants (kH/kD) for the deuterium (B1214612) effect is typically between 1 and 8. libretexts.org By measuring this change in reaction rate, chemists can gain powerful insights into the transition state of a reaction. numberanalytics.comprinceton.edu

| Isotope Effect Type | Description | Typical kH/kD Value |

| Primary KIE | Rate change due to isotopic substitution at a site of bond breaking/formation in the rate-determining step. libretexts.org | > 2 |

| Secondary KIE | Rate change caused by isotopic substitution at a position not directly involved in bond breaking/formation. princeton.edu | 0.7 - 1.5 |

| Inverse KIE | The deuterated compound reacts faster than the non-deuterated one. dalalinstitute.com | < 1 |

Overview of 2-Bromobutane (B33332) as a Model Substrate for Stereochemical and Mechanistic Investigations

2-Bromobutane is a classic substrate in organic chemistry for studying the mechanisms of nucleophilic substitution (SN1 and SN2) and elimination (E2) reactions. sathyabama.ac.inchegg.com As a secondary alkyl halide, it can undergo both SN1 and SN2 reactions, making it an excellent model for investigating the factors that favor one pathway over the other. sathyabama.ac.in

Its structure includes a chiral center at the carbon atom bonded to the bromine, meaning it exists as two non-superimposable mirror images (enantiomers): (R)-2-bromobutane and (S)-2-bromobutane. cmu.edufiveable.me This chirality is critical for stereochemical investigations. For instance, the SN2 reaction is known to proceed with an inversion of stereochemical configuration, and using a specific enantiomer of 2-bromobutane allows for clear observation of this outcome. fiveable.melibretexts.org The predictable reaction pathways of 2-bromobutane, including debromination to form a 2-butyl intermediate which can then undergo β-hydride elimination or hydrogenation, make it an ideal probe for studying reaction selectivity. cmu.edu

Rationale for Deuteration of 2-Bromobutane (2-Bromobutane-D9) in Advanced Chemical Studies

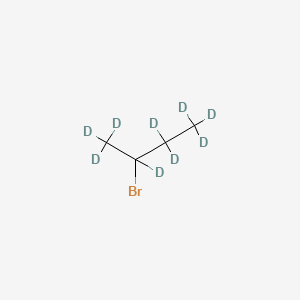

This compound is a fully deuterated version of 2-bromobutane, where all nine hydrogen atoms have been replaced with deuterium atoms. musechem.com This isotopic labeling makes it an essential tool for advanced research into reaction mechanisms and stereochemistry. musechem.com

By using this compound, researchers can precisely apply the principles of the kinetic isotope effect to study reactions involving 2-bromobutane. For example, measuring the KIE in an E2 elimination reaction can confirm whether the C-H (or C-D) bond is broken in the rate-determining step, a key feature of this mechanism. princeton.edu The complete deuteration enhances the stability of the molecule and allows for clear, unambiguous analysis using mass spectrometry and NMR spectroscopy. musechem.com It serves as a valuable tool for accurately tracing reaction pathways and as an isotopically labeled standard for quantitative studies. musechem.com Studies on the mass spectra of deuterated bromobutanes have provided detailed information on fragmentation patterns, showing that while some simple bond cleavages occur without hydrogen-deuterium exchange, extensive exchange happens in ions formed from further decomposition. cdnsciencepub.com

Compound Properties

Below are tables detailing the physical and chemical properties of 2-Bromobutane and its deuterated isotopologue, this compound.

Table 1: Properties of 2-Bromobutane

| Property | Value |

|---|---|

| Molecular Formula | C₄H₉Br sigmaaldrich.com |

| Molecular Weight | 137.02 g/mol sigmaaldrich.com |

| Appearance | Colorless to pale-yellow liquid guidechem.comnih.gov |

| Odor | Pleasant guidechem.comnih.gov |

| Density | 1.255 g/mL at 25 °C sigmaaldrich.com |

| Boiling Point | 91 °C sigmaaldrich.com |

| Melting Point | -112 °C cdnisotopes.com |

| CAS Number | 78-76-2 sigmaaldrich.com |

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄D₉Br cdnisotopes.comscbt.com |

| Molecular Weight | 146.07 g/mol scbt.comcymitquimica.com |

| Appearance | Liquid; Colorless to yellow cdnisotopes.com |

| CAS Number | 202392-72-1 musechem.comcdnisotopes.com |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,1,1,2,3,3,4,4,4-nonadeuteriobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Br/c1-3-4(2)5/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSXAPQYNGXVBF-CBZKUFJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Deuterated 2 Bromobutane Analogues

Strategies for Site-Specific Deuterium (B1214612) Incorporation in Alkyl Halides

The precise placement of deuterium atoms within an alkyl halide is paramount for its intended application. Various methods have been developed to achieve this, broadly categorized into regioselective and stereoselective techniques.

Regioselective Deuteration Techniques

Regioselectivity in deuteration refers to the ability to introduce deuterium at a specific carbon atom within the molecule. nii.ac.jp Dehalogenative deuteration is a prominent and efficient method for achieving site-selective deuterium labeling. researchgate.netrsc.org This process involves the replacement of a halogen atom with a deuterium atom, offering excellent control over the position of deuterium incorporation. researchgate.netrsc.org Traditional methods often rely on organometallic reagents like Grignard or organolithium reagents, but these can have limitations due to their rigorous reaction conditions. researchgate.netxmu.edu.cn

More recent advancements include visible light-induced organophotocatalytic strategies and electrochemical methods. researchgate.netxmu.edu.cn These techniques can facilitate the dehalogenative deuteration of primary, secondary, and tertiary alkyl bromides using D₂O as an economical and safe deuterium source under mild conditions. researchgate.netrsc.orgxmu.edu.cnnih.gov For instance, a photocatalytic, phosphine-mediated approach has been shown to effectively convert a range of unactivated alkyl bromides into their deuterated counterparts with high yields and deuterium incorporation. rsc.org The use of directing groups in metal-catalyzed C–H functionalization also offers a powerful tool for controlling regioselectivity, guiding the catalyst to a specific C-H bond for deuteration. rsc.org

Stereoselective Deuteration Approaches

Stereoselectivity involves controlling the three-dimensional arrangement of atoms, which is crucial when dealing with chiral centers, such as the C2 position in 2-bromobutane (B33332). Achieving stereoselective deuteration often involves the use of chiral catalysts or reagents that can differentiate between enantiotopic or diastereotopic protons or faces of a molecule.

For example, palladium-catalyzed reactions have been shown to proceed with controlled stereochemistry. acs.org The stereospecificity of certain reactions, like the Sₙ2 mechanism, can also be exploited to retain the isotopic labeling at specific positions. The development of enantioselective deuteration methods, particularly for compounds with prochiral centers, is an active area of research. nii.ac.jp

Deuterium-Hydrogen Exchange (HDx) and Halogen-Deuterium Exchange (XDx) Protocols for Bromobutane Skeletons

Deuterium-Hydrogen Exchange (HDx) is a chemical reaction where a hydrogen atom is replaced by a deuterium atom. wikipedia.org This can be facilitated by acid, base, or metal catalysts. wikipedia.orgnih.gov For compounds like ketones, the α-hydrogens are acidic and can be exchanged with deuterium by reaction with D₂O, a process accelerated by acid or base. libretexts.orglibretexts.org The rate of this exchange can be indicative of the reaction mechanism. libretexts.org While HDx is a powerful tool, achieving regioselectivity can be challenging, as it often leads to the exchange of all labile protons. acs.orgwikipedia.org

Halogen-Deuterium Exchange (XDx), a specific type of dehalogenative deuteration, provides a more direct and site-selective method for introducing deuterium. researchgate.netrsc.org This approach avoids the issue of non-specific exchange of labile protons often encountered in hydrogenation-based methods. acs.org Cobalt-catalyzed dehalogenative deuteration using D₂O has emerged as a robust protocol for the site-specific deuteration of a wide range of organohalides, including alkyl halides. cjcatal.com This method offers excellent substrate compatibility and proceeds through a proposed Co(I)-C(III)-Co(I) catalytic cycle. cjcatal.com

| Exchange Protocol | Description | Advantages | Challenges |

| Deuterium-Hydrogen Exchange (HDx) | Replacement of a hydrogen atom with a deuterium atom, often catalyzed by acid, base, or metals. wikipedia.orgnih.gov | Useful for labeling specific positions, such as α-hydrogens in ketones. libretexts.orglibretexts.org | Can lead to non-specific exchange of all labile protons, reducing regioselectivity. acs.orgwikipedia.org |

| Halogen-Deuterium Exchange (XDx) | Site-selective replacement of a halogen atom with a deuterium atom. researchgate.netrsc.org | High regioselectivity and deuterium incorporation rates. researchgate.netxmu.edu.cn | Traditional methods may require harsh conditions; newer methods are milder. researchgate.netxmu.edu.cn |

Synthesis of Deuterated Butane (B89635) Precursors and Subsequent Halogenation

An alternative and often highly effective strategy for synthesizing 2-bromobutane-d9 involves the preparation of a fully deuterated butane precursor, followed by a selective bromination step. This approach ensures that all non-labile hydrogen positions are occupied by deuterium before the introduction of the bromine atom.

The synthesis of deuterated alkanes can be achieved through various methods, including the dehalogenative deuteration of polyhalogenated alkanes or the reduction of unsaturated precursors with deuterium gas. researchgate.net Once the deuterated butane (butane-d10) is obtained, it can be subjected to halogenation.

Free radical bromination of alkanes is a classic method, but it often lacks regioselectivity, leading to a mixture of 1-bromobutane (B133212) and 2-bromobutane isomers. However, for a symmetrical molecule like butane-d10, the initial position of bromination is less critical if the final product is the fully deuterated 2-bromobutane. More controlled bromination methods can also be employed. For instance, the reaction of sec-butanol with hydrobromic acid in the presence of sulfuric acid is a common method for synthesizing 2-bromobutane. guidechem.com To synthesize this compound, one would start with deuterated sec-butanol (butanol-d10).

Control of Stereochemistry and Regioselectivity During Deuteration and Bromination

Controlling both stereochemistry and regioselectivity is a central challenge in the synthesis of complex molecules like chiral deuterated compounds. gbcramgarh.in The choice of reagents and reaction conditions plays a pivotal role.

For instance, in the hydroboration-oxidation of alkenes, the use of borane (B79455) (BH₃) leads to anti-Markovnikov addition with syn-stereoselectivity. masterorganicchemistry.com The subsequent oxidation step proceeds with retention of stereochemistry. masterorganicchemistry.com This level of control is essential when a specific stereoisomer of a deuterated alcohol is required as a precursor.

In dehalogenation reactions, the mechanism can influence the stereochemical outcome. Radical-mediated processes may lead to racemization, while Sₙ2 reactions proceed with inversion of configuration. The use of directing groups can effectively control regioselectivity in metal-catalyzed C-H activation/deuteration reactions by positioning the catalyst at a specific site on the substrate. rsc.org

Advanced Synthetic Routes for High Deuterium Enrichment and Isotopic Purity

Achieving high levels of deuterium enrichment (>98%) and isotopic purity is crucial for many applications of deuterated compounds. researchgate.net This requires synthetic routes that minimize H/D exchange with non-deuterated solvents or reagents and prevent the formation of partially deuterated side products.

Recent advancements in photocatalysis and electrochemistry offer mild and efficient pathways to deuterated compounds with high isotopic purity. researchgate.netrsc.orgxmu.edu.cnnih.gov For example, a photo-induced dehalogenative deuteration method using D₂O as the deuterium source and a phosphine (B1218219) mediator has been shown to provide good to excellent yields and high levels of deuterium incorporation for a variety of unactivated alkyl bromides. rsc.org Similarly, electrochemical methods can provide a sustainable and efficient means to prepare deuterium-labeled alkanes from alkyl halides. xmu.edu.cn

The synthesis of deuterated reagents, such as dₙ-alkyl sulfonium (B1226848) salts and dₙ-alkyl halides, from inexpensive D₂O provides another advanced route. osaka-u.ac.jp These deuterated building blocks can then be used in subsequent reactions to construct more complex deuterated molecules. osaka-u.ac.jp

| Method | Key Features | Deuterium Source | Typical Deuterium Incorporation |

| Visible Light-Induced Organophotocatalysis | Mild reaction conditions, broad substrate scope. researchgate.net | D₂O researchgate.net | High (>90%) rsc.org |

| Electrochemical Dehalogenative Deuteration | Transition-metal-free, sustainable. xmu.edu.cn | D₂O xmu.edu.cn | High xmu.edu.cn |

| Cobalt-Catalyzed Dehalogenative Deuteration | Robust, general protocol for site-specific deuteration. cjcatal.com | D₂O cjcatal.com | Excellent cjcatal.com |

| Synthesis from Deuterated Precursors | High control over deuterium placement. | Deuterated starting materials (e.g., butanol-d10) | Very High (>98%) |

Mechanistic Investigations Utilizing 2 Bromobutane D9 As a Deuterium Probe

Kinetic Isotope Effects (KIEs) in Nucleophilic Substitution (Sₙ1/Sₙ2) Reactionsontosight.aiprinceton.edustackexchange.commdpi.com

Nucleophilic substitution reactions, fundamental transformations in organic chemistry, can proceed through two distinct mechanisms: a unimolecular (Sₙ1) pathway involving a carbocation intermediate, or a bimolecular (Sₙ2) pathway involving a single, concerted step. youtube.comlibretexts.org The use of 2-bromobutane-d9 allows for a detailed examination of these pathways through the analysis of deuterium (B1214612) kinetic isotope effects.

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. ontosight.ai The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. libretexts.org Consequently, a reaction involving the cleavage of a C-D bond will proceed more slowly than the corresponding reaction with a C-H bond. This difference in rate is quantified as the kH/kD ratio, where kH is the rate constant for the non-deuterated substrate and kD is the rate constant for the deuterated substrate.

For reactions involving 2-bromobutane (B33332), a significant primary deuterium KIE (typically with a kH/kD value between 2 and 8) would be expected if the C-H (or C-D) bond at the α-carbon (the carbon bearing the bromine) or the β-carbon is broken in the rate-limiting step. mdpi.comlibretexts.org While direct Cα-H bond scission is not characteristic of standard Sₙ1 or Sₙ2 reactions, this principle is more directly applicable to elimination reactions that often compete with substitution.

Secondary kinetic isotope effects arise when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. libretexts.org These effects are generally smaller than primary KIEs but provide valuable information about changes in hybridization and the steric environment of the reaction center during the transition state. princeton.edu

For this compound, deuterium substitution at the α-carbon (the carbon attached to the bromine) and β-carbons (the carbons adjacent to the α-carbon) can reveal details about the transition state.

α-Secondary KIEs: In an Sₙ2 reaction, the carbon atom undergoes rehybridization from sp³ to a more crowded sp²-like trigonal bipyramidal transition state. masterorganicchemistry.com The presence of deuterium at the α-position can influence the vibrational frequencies of the C-D bond. In an Sₙ1 reaction, the transition state involves the formation of a carbocation, where the hybridization changes from sp³ to sp². youtube.com This change in hybridization leads to a less sterically hindered environment around the α-carbon. The magnitude of the α-secondary KIE can thus help differentiate between the crowded Sₙ2 transition state and the less crowded Sₙ1 transition state. scribd.com

β-Secondary KIEs: These effects are often attributed to hyperconjugation, where the σ-electrons of the C-H (or C-D) bonds on the β-carbon interact with the developing p-orbital of the carbocation in the Sₙ1 transition state. libretexts.org Since C-H bonds are better electron donors for hyperconjugation than C-D bonds, a normal KIE (kH/kD > 1) is often observed for Sₙ1 reactions.

Table 1: Expected Secondary Deuterium KIEs in Sₙ1 and Sₙ2 Reactions of this compound

| Reaction Type | Isotopic Position | Expected kH/kD | Rationale |

| Sₙ1 | α-deuterium | > 1 (normal) | Change in hybridization from sp³ to sp², leading to a less sterically hindered transition state. |

| β-deuterium | > 1 (normal) | Hyperconjugation stabilizing the carbocation intermediate is more effective with C-H bonds. libretexts.org | |

| Sₙ2 | α-deuterium | ≈ 1 or slightly < 1 (inverse) | Crowded sp²-like transition state where steric hindrance is increased. mdpi.com |

| β-deuterium | ≈ 1 | Minimal change in the bonding or hybridization at the β-carbon in the transition state. |

The distinct patterns of kinetic isotope effects for Sₙ1 and Sₙ2 reactions provide a powerful diagnostic tool. mdpi.com For 2-bromobutane, an Sₙ1 reaction, which proceeds through a carbocation intermediate, would be expected to show a significant normal secondary KIE upon deuteration at the β-position due to the role of hyperconjugation in stabilizing the carbocation. libretexts.org Conversely, an Sₙ2 reaction, which involves a concerted backside attack, would likely exhibit a KIE close to unity for β-deuteration, as there is little change in the bonding at the β-carbon in the transition state. libretexts.orgmasterorganicchemistry.com

By measuring the rates of reaction for both 2-bromobutane and this compound under various conditions (e.g., changing the solvent polarity or the nucleophile strength), a detailed picture of the operative mechanism can be constructed. youtube.com For instance, a switch from a polar aprotic solvent (favoring Sₙ2) to a polar protic solvent (favoring Sₙ1) should be accompanied by a corresponding change in the observed KIEs. youtube.comyoutube.com

Secondary Deuterium Kinetic Isotope Effects on Reaction Rates and Transition States

Elucidation of Elimination Reaction (E1/E2) Mechanismsprinceton.edumasterorganicchemistry.com

Elimination reactions, which lead to the formation of alkenes, are common side reactions that compete with nucleophilic substitution. chemicalnote.com The two primary mechanisms are the unimolecular E1 and the bimolecular E2 pathways. chemicalnote.comlibretexts.org this compound is instrumental in differentiating between these mechanisms and in understanding the factors that control the regioselectivity and stereochemistry of the products.

The dehydrohalogenation of 2-bromobutane can yield two different alkene products: but-1-ene and but-2-ene. chemguide.co.ukdoubtnut.com The formation of the more substituted alkene (but-2-ene) is favored under thermodynamic control and is known as the Saytzeff (or Zaitsev) product. libretexts.org The formation of the less substituted alkene (but-1-ene) is known as the Hofmann product and is often favored when using a sterically hindered base. masterorganicchemistry.com

Deuterium labeling allows for the investigation of the kinetic isotope effect on the formation of each of these products. In an E2 reaction, the C-H (or C-D) bond at the β-position is broken in the rate-determining step. libretexts.orgchemicalnote.com Therefore, a significant primary KIE is expected. By using 2-bromobutane deuterated at specific β-positions (either on the methyl or the methylene (B1212753) group), one can measure the KIE for the formation of but-1-ene versus but-2-ene. A large KIE for the formation of a particular product confirms that the corresponding C-H/C-D bond is being broken in the rate-limiting step of an E2 process.

In contrast, in an E1 reaction, the rate-determining step is the formation of the carbocation, and the C-H bond is broken in a subsequent fast step. chemicalnote.com Therefore, a much smaller or no primary KIE would be expected for an E1 reaction. princeton.edu

Table 2: Predicted Products and KIEs for Elimination Reactions of 2-Bromobutane

| Reaction Type | Product | Governing Rule | Expected Primary KIE (kH/kD) |

| E2 | But-2-ene | Saytzeff libretexts.org | > 1 (significant) |

| But-1-ene | Hofmann masterorganicchemistry.com | > 1 (significant) | |

| E1 | But-2-ene | Saytzeff brahmanandcollege.org.in | ≈ 1 |

| But-1-ene | Hofmann (minor product) | ≈ 1 |

The E2 reaction is stereospecific and requires an anti-periplanar arrangement of the departing hydrogen and the leaving group. libretexts.org This means that the hydrogen and the bromine must be in the same plane and on opposite sides of the C-C bond. The stereochemistry of the starting material can thus dictate the stereochemistry of the alkene product.

With a deuterated substrate like this compound, the stereochemical course of the elimination can be followed by analyzing the position of the deuterium atom in the resulting alkene products. For example, the E2 elimination from a specific stereoisomer of a deuterated 2-bromobutane would be expected to yield a specific stereoisomer of deuterated but-2-ene.

"Deuterium scrambling," where the deuterium atom appears in positions other than those predicted by a simple anti-periplanar elimination, can be indicative of competing reaction pathways or reversible steps. For instance, if an E1 mechanism is operating, the intermediate carbocation is planar and can be attacked by a base from either side. Furthermore, the carbocation can undergo rearrangements or reversible deprotonation/reprotonation steps, which could lead to a scrambling of the deuterium label in the final products. The absence of deuterium scrambling in the products would provide strong evidence for a concerted E2 mechanism.

Deuterium Isotope Effects on Regioselectivity (Saytzeff vs. Hofmann Elimination)

Investigations into Carbocation Rearrangements and Deuteride (B1239839) Shifts

The study of reactions involving carbocation intermediates, such as unimolecular substitution (S(_N)1) and elimination (E1) reactions, is significantly enhanced by the use of deuterated substrates like this compound. When 2-bromobutane undergoes solvolysis in a polar protic solvent, it can proceed via an S(_N)1 mechanism, which involves the formation of a secondary carbocation intermediate. This intermediate is susceptible to rearrangements to form a more stable carbocation, a process that can be meticulously tracked using deuterium labeling. dalalinstitute.comchemedx.org

A key phenomenon observed in these reactions is the hydride shift, or in the case of a deuterated substrate, a deuteride shift. scribd.com This involves the migration of a hydride (or deuteride) ion from an adjacent carbon to the carbocation center. Such rearrangements are common when they lead to a more stable carbocation. scribd.com While direct studies on this compound are not extensively detailed in readily available literature, the principles are well-established through analogous systems. For example, the solvolysis of specifically deuterated β-(syn-7-norbornenyl)ethyl p-bromobenzenesulfonates has been used to demonstrate multiple cation automerizations, including Wagner-Meerwein shifts and subsequent hydride migrations. osti.gov In these studies, the precise location of deuterium in the products, determined by mass spectrometry, revealed the extent of these rearrangements and the influence of the solvent on ion-pairing, which in turn affects the rearrangement pathways. osti.gov

The use of this compound allows for the differentiation between various mechanistic possibilities. For instance, a 1,2-deuteride shift in the sec-butyl cation formed from this compound would lead to scrambling of the deuterium atoms within the butyl skeleton of the product. By analyzing the deuterium distribution in the resulting alcohols or alkenes, chemists can quantify the extent of such rearrangements.

The kinetic isotope effect (KIE) is another critical tool in these investigations. In an S(_N)1 reaction of this compound, the C-Br bond breaks in the rate-determining step. Since no C-D bonds are broken in this step, a primary KIE is not expected. However, a small secondary kinetic isotope effect (SKIE) is anticipated. princeton.eduwikipedia.org The magnitude of the α-SKIE (k(_H)/k(_D) > 1) can provide evidence for the formation of a carbocation, as the hybridization of the carbon atom changes from sp³ to sp², which is less sterically hindered in the transition state. princeton.edudalalinstitute.com

Table 1: Expected Kinetic Isotope Effects in Reactions of this compound

| Reaction Type | Labeled Position | Bond Broken in RDS | Expected KIE Type | Typical kH/kD Value | Mechanistic Insight |

| S(_N)1 | α-carbon | C-Br | α-Secondary | ~1.1-1.2 | Indicates sp² rehybridization in the transition state, supporting carbocation formation. princeton.eduwikipedia.org |

| E1 | α-carbon | C-Br | α-Secondary | ~1.1-1.2 | Similar to S(_N)1, supports carbocation formation as the rate-determining step. princeton.edu |

| E2 | β-carbon | C-D | Primary | ~2-7 | Indicates C-D bond breaking in the rate-determining step, characteristic of a concerted E2 pathway. princeton.edu |

By observing a secondary KIE and analyzing the product distribution for deuterium scrambling, researchers can confirm the presence and understand the behavior of carbocation intermediates, including the propensity for deuteride shifts.

Radical Processes and Deuterium Incorporation in Dehalogenation Reactions

This compound is an excellent substrate for studying radical-mediated dehalogenation reactions and the mechanisms of deuterium incorporation. Dehalogenative deuteration is a crucial method for synthesizing specifically labeled compounds. researchgate.netresearchgate.net These reactions often proceed through a radical mechanism, where a carbon-centered radical is generated as a key intermediate. sci-hub.senju.edu.cn

Several methods have been developed for the dehalogenative deuteration of alkyl halides, including those using reducing metals with a deuterium source, photochemical methods, and electrochemical approaches. researchgate.netsci-hub.semdpi.com A common strategy involves the reduction of the alkyl halide to form an alkyl radical, which then abstracts a deuterium atom from a donor molecule to yield the deuterated product.

For instance, a general method for the dehalogenation of alkyl halides using zinc metal and heavy water (D(_2)O) as the deuterium source has been shown to proceed via a radical process. sci-hub.se The proposed mechanism involves the formation of an organozinc intermediate through a radical pathway, which is then readily hydrolyzed (or deuterolyzed) by D(_2)O. sci-hub.se

Proposed Radical Mechanism for Dehalogenative Deuteration:

Initiation: An electron transfer from a reducing agent (e.g., metal, photocathode) to the 2-bromobutane molecule cleaves the C-Br bond, generating a sec-butyl radical and a bromide ion. mdpi.com

Propagation/Termination: The sec-butyl radical can then either:

Abstract a deuterium atom from a deuterium source (e.g., D(_2)O, deuterated thiol) to form butane-d1. nju.edu.cn

Undergo a second reduction to form a sec-butyl carbanion, which then reacts with D(_2)O to form the deuterated product. mdpi.com

Couple with a deuterium radical, which can be generated electrochemically from D(_2)O. nju.edu.cn

The use of 2-bromobutane fully deuterated at the butyl chain (this compound) in these reactions serves to study the integrity of the C-D bonds throughout the process and to avoid complications in analysis from partial deuteration. Electrochemical methods, in particular, offer a controlled way to generate radicals and study their subsequent reactions, often avoiding the need for harsh chemical reagents. nju.edu.cnmdpi.com

Table 2: Methods for Radical Dehalogenative Deuteration of Alkyl Halides

| Method | Reagents/Conditions | Proposed Intermediate | Deuterium Source | Reference |

| Metal-Mediated | Zn, D(_2)O, THF/H(_2)O | Alkyl radical, Organozinc | D(_2)O | sci-hub.se |

| Photochemical | Photoredox catalyst, D(_2)O | Alkyl radical | D(_2)O | researchgate.net |

| Electrochemical | Undivided cell, D(_2)O | Alkyl radical, Carbanion | D(_2)O | mdpi.com |

These studies are vital for developing new synthetic methodologies for creating deuterated compounds, which are of growing importance in pharmaceutical development and mechanistic studies. chemistrydocs.comsci-hub.se

Solvent Effects on Reaction Pathways Involving Deuterated 2-Bromobutane

The solvent in which a reaction is conducted can have a profound impact on the reaction rate and mechanism. For a substrate like 2-bromobutane, which can undergo competing S(_N)1, S(_N)2, E1, and E2 reactions, the choice of solvent is critical in directing the outcome. Using this compound allows for the investigation of these solvent effects through the lens of kinetic isotope effects.

Solvent polarity is a primary factor. Polar protic solvents (e.g., water, ethanol) favor pathways involving charged intermediates, such as the carbocations in S(_N)1 and E1 reactions, by stabilizing them through solvation. solubilityofthings.com Conversely, polar aprotic solvents (e.g., acetone, DMSO) are ideal for S(_N)2 reactions, as they solvate the cation of the nucleophilic salt but leave the nucleophile relatively "bare" and highly reactive. solubilityofthings.com Non-polar solvents generally disfavor reactions with charged intermediates or transition states.

Furthermore, a "solvent isotope effect" can be observed when a reaction is carried out in a deuterated solvent (e.g., D(_2)O) versus its non-deuterated counterpart (H(_2)O). chem-station.com This effect can provide deep mechanistic insights. For example, if a proton transfer from the solvent is part of the rate-determining step, a primary KIE will be observed. If the solvent is involved in solvating reactants or the transition state, a secondary solvent KIE may result. chem-station.comlibretexts.org

In the hydrolysis of an ester, for instance, the reaction can be about twice as fast in D(_2)O as in H(_2)O, an "inverse isotope effect." chem-station.com This is explained by D(_3)O()^+) being a stronger acid than H(_3)O()^+) and changes in the vibrational frequencies of the solvent molecules upon solvation of the transition state. For the solvolysis of this compound, comparing reaction rates in solvents like H(_2)O/acetone versus D(_2)O/acetone can help elucidate the role of the solvent in the transition state. chemedx.org A normal solvent KIE (k(_H_2O)/k(_D_2O) > 1) might suggest that the solvent acts as a nucleophile in the rate-limiting step, while an inverse effect could point to specific acid catalysis or changes in solvation of the transition state. nih.govufl.edu

Table 3: Influence of Solvent on Reaction Pathways of 2-Bromobutane

| Solvent Type | Dominant Pathway(s) | Role of Solvent | Expected Effect of Deuterated Solvent (e.g., D(_2)O vs H(_2)O) |

| Polar Protic (e.g., H(_2)O, EtOH) | S(_N)1, E1 | Stabilizes carbocation intermediate; acts as nucleophile/base. | Can exhibit a solvent KIE, providing insight into the transition state structure and solvent involvement. chem-station.com |

| Polar Aprotic (e.g., Acetone, DMSO) | S(_N)2 | Solvates counter-ion of nucleophile, increasing nucleophilicity. | Minimal solvent KIE unless the solvent participates directly in the reaction. |

| Non-Polar (e.g., Hexane, Benzene) | Radical reactions | Primarily a medium; does not strongly solvate ions. | Negligible solvent KIE. |

| Strong, Bulky Base in Alcohol (e.g., t-BuOK in t-BuOH) | E2 | Acts as a base to abstract a proton. | A primary KIE would be observed if a C-H/C-D bond on the substrate is broken in the RDS. princeton.edu |

By systematically varying the solvent and analyzing the resulting product ratios and kinetic isotope effects, a detailed picture of the potential energy surface of the competing reaction pathways for this compound can be constructed.

Spectroscopic Characterization and Advanced Applications of 2 Bromobutane D9 in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of isotopically labeled compounds like 2-bromobutane-d9. It provides detailed information about the molecular structure, isotopic purity, and the specific positions of deuterium (B1214612) atoms. musechem.com The use of deuterated solvents is standard in NMR to avoid interference from the solvent's own proton signals. docbrown.infodocbrown.info

Deuterium NMR (2H NMR) for Positional Labeling and Purity Assessment

Deuterium NMR (²H NMR) is a direct and powerful method for confirming the successful incorporation of deuterium into the molecular structure of this compound and assessing its isotopic purity. In the case of deuterated butanes, ²H NMR spectra would show signals corresponding to the carbon-deuterium (C-D) groups. For instance, in a related compound, 1-bromobutane-d9, the ²H NMR spectrum exhibits peaks in the region of δ 1.0–1.5 ppm, which are characteristic of the C-D bonds. Similarly, for this compound, distinct signals in the ²H NMR spectrum would verify the presence of deuterium at all nine positions. The integration of these signals allows for the quantification of isotopic enrichment, a critical parameter for studies where precise knowledge of the deuterium content is essential. Researchers can also detect the presence of any residual protons, which would appear as signals in the ¹H NMR spectrum, allowing for a comprehensive purity assessment. uc.edu

Proton NMR (1H NMR) Shifts and Coupling Constant Alterations Due to Deuteration

Proton NMR (¹H NMR) spectroscopy of this compound serves as a confirmatory technique for deuteration. In a fully deuterated sample, the ¹H NMR spectrum would ideally show a complete absence of proton signals. The presence of any residual proton signals can indicate incomplete deuteration. For comparison, the ¹H NMR spectrum of non-deuterated 2-bromobutane (B33332) shows distinct peaks corresponding to the different proton environments in the molecule. docbrown.info The chemical shifts in the ¹H NMR spectrum are influenced by the electronegativity of the bromine atom, with protons closer to the bromine atom exhibiting a downfield shift. docbrown.info

The substitution of hydrogen with deuterium can lead to slight alterations in the chemical shifts of any remaining protons due to the isotope effect. Deuterium is slightly more electron-donating than protium, which can cause a small upfield shift (to the right) for adjacent protons. Furthermore, the spin-spin coupling constants (J-couplings) are altered. The coupling between a proton and a deuterium (H-D coupling) is significantly smaller than the corresponding proton-proton (H-H) coupling. This is because the magnetogyric ratio of deuterium is much smaller than that of a proton. As a result, the complex splitting patterns observed in the ¹H NMR spectrum of 2-bromobutane would be simplified or absent in the spectrum of a highly deuterated sample.

Interactive Data Table: ¹H NMR Chemical Shifts for 2-Bromobutane

| Proton Environment | Chemical Shift (ppm) | Splitting Pattern | Adjacent Protons (n) |

| CH₃-CHBr- | 1.71 | Doublet | 1 |

| -CHBr- | 4.12 | Sextet | 5 (3+2) |

| -CH₂- | 1.83 | Quintet | 4 (1+3) |

| -CH₂-CH₃ | 1.03 | Triplet | 2 |

Note: Data is for the non-deuterated analogue, 2-bromobutane, and serves as a reference. In this compound, these signals would be absent or significantly reduced in intensity. docbrown.info

Carbon-13 NMR (13C NMR) Chemical Shift Perturbations and Isotope Shifts

Carbon-13 NMR (¹³C NMR) provides valuable information about the carbon skeleton of the molecule. In 2-bromobutane, there are four distinct carbon environments, which give rise to four separate signals in the ¹³C NMR spectrum. docbrown.info The chemical shifts are influenced by the electronegativity of the bromine atom, with the carbon atom directly bonded to bromine showing the most downfield shift. docbrown.infolibretexts.org

Deuteration causes noticeable perturbations in the ¹³C NMR spectrum, a phenomenon known as the "isotope effect." The primary isotope effect is observed for the carbon atom directly attached to a deuterium atom, which typically experiences an upfield shift (to the right) compared to its protonated counterpart. This is due to the slightly different vibrational energy levels of the C-D bond compared to the C-H bond. Secondary isotope effects can also be observed on adjacent carbon atoms, though these are generally smaller. These isotope shifts are a powerful tool for confirming the positions of deuterium labeling within a molecule.

Interactive Data Table: ¹³C NMR Chemical Shifts for 2-Bromobutane

| Carbon Environment | Chemical Shift (ppm) |

| CH₃-CHBr- | 26.1 |

| -CHBr- | 53.4 |

| -CH₂- | 34.3 |

| -CH₂-CH₃ | 12.2 |

Note: Data is for the non-deuterated analogue, 2-bromobutane. In this compound, these signals would be present but may be shifted upfield due to the isotope effect. docbrown.info

Mass Spectrometry (MS) for Isotopic Abundance and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for the analysis of this compound, providing information on its isotopic abundance, exact mass, and fragmentation pathways. musechem.com

High-Resolution Mass Spectrometry for Exact Mass Determination of Isotopologues

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of this compound and its isotopologues. The molecular weight of this compound is approximately 146.07 g/mol , and its exact mass is 145.04500 Da. chemsrc.comscbt.com HRMS can distinguish between ions of very similar mass, allowing for the unambiguous identification of the fully deuterated compound. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, results in a characteristic M and M+2 isotopic pattern in the mass spectrum. docbrown.info For this compound, this would appear as two peaks of almost equal intensity, separated by two mass units. This pattern is a clear indicator of the presence of a single bromine atom in the molecule or fragment. docbrown.infochemguide.co.uk

Analysis of Fragmentation Patterns and Deuterium Localization in Ions

Electron ionization mass spectrometry (EI-MS) of 2-bromobutane leads to a variety of fragment ions. docbrown.info The fragmentation pattern is influenced by the stability of the resulting carbocations and radical species. msu.edu In the case of this compound, the analysis of these fragmentation patterns can provide insights into the location of the deuterium atoms within the fragment ions.

One of the most common fragmentation pathways for bromoalkanes is the cleavage of the carbon-bromine bond, leading to the formation of a butyl cation. docbrown.info In this compound, this would result in a C₄D₉⁺ ion. Another common fragmentation is the loss of a neutral molecule, such as hydrogen bromide (HBr). cdnsciencepub.com In the deuterated analogue, this would manifest as the loss of deuterium bromide (DBr). The masses of the resulting fragment ions will be shifted according to the number of deuterium atoms they retain. For example, the loss of an ethyl radical from the molecular ion of 1-bromobutane (B133212) results in fragment ions at m/z 107 and 109. youtube.com In this compound, the corresponding fragment would have a different mass, reflecting the presence of deuterium.

By carefully analyzing the masses of the fragment ions, researchers can deduce the fragmentation pathways and confirm that the deuterium atoms are retained in specific parts of the molecule during ionization and fragmentation. dtic.mil This is particularly useful in mechanistic studies where the fate of specific atoms needs to be traced. musechem.com

Vibrational Spectroscopy (Infrared and Raman) for Deuterium-Induced Band Shifts

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules. In the context of this compound, the substitution of hydrogen with its heavier isotope, deuterium, induces significant and predictable shifts in the vibrational frequencies of the molecule. This phenomenon, known as the isotopic effect, provides a unique spectroscopic signature for deuterated compounds.

The theoretical basis for these shifts lies in the principles of the harmonic oscillator model for molecular vibrations. The vibrational frequency (ν) is proportional to the square root of the force constant (k) of the bond divided by the reduced mass (μ) of the atoms involved (ν ∝ √(k/μ)). libretexts.org When a hydrogen atom (¹H) is replaced by a deuterium atom (²H or D), the reduced mass of the corresponding bond, such as a C-D bond, increases significantly, while the force constant of the bond remains largely unchanged. libretexts.org This increase in reduced mass leads to a decrease in the vibrational frequency.

For C-H stretching vibrations, which typically appear in the 2850-3000 cm⁻¹ region of an IR spectrum, the corresponding C-D stretching vibrations are observed at considerably lower wavenumbers, approximately in the 2100-2250 cm⁻¹ range. csbsju.edu This shift can be estimated by the ratio of the reduced masses, which for a C-D versus a C-H bond is approximately 1/√2. libretexts.org Therefore, one would anticipate the C-D stretching absorptions in this compound to be shifted to a lower frequency by a factor of about 1.35-1.41 compared to the C-H stretches in its non-deuterated counterpart. libretexts.org

In the infrared spectrum of non-deuterated 2-bromobutane, characteristic C-H stretching vibrations are observed between approximately 2845 cm⁻¹ and 2975 cm⁻¹. docbrown.info Additionally, C-H bending and deformation vibrations produce absorption bands in the range of 1270 cm⁻¹ to 1470 cm⁻¹. docbrown.info The C-Br stretching vibration gives a characteristic absorption between 550 cm⁻¹ and 650 cm⁻¹. docbrown.info

Raman spectroscopy, which detects symmetric molecular vibrations, complements IR spectroscopy. For 2-bromobutane, Raman spectra also show the characteristic C-H stretching and bending modes. guidechem.comguidechem.com In this compound, the corresponding C-D vibrations would be observed at lower frequencies, providing a clear indication of deuteration. The analysis of these isotopic shifts in both IR and Raman spectra is not only crucial for confirming the successful synthesis and isotopic purity of this compound but also aids in the detailed assignment of vibrational modes, as the deuteration can help to decouple complex vibrational modes present in the non-deuterated molecule.

| Vibrational Mode | Typical Wavenumber Range in 2-Bromobutane (cm⁻¹) | Expected Wavenumber Range in this compound (cm⁻¹) |

| C-H Stretch | ~2845 - 2975 docbrown.info | N/A |

| C-D Stretch | N/A | ~2100 - 2250 csbsju.edu |

| C-H Bend/Deformation | ~1270 - 1470 docbrown.info | N/A |

| C-D Bend/Deformation | N/A | Lower frequency than C-H bends |

| C-Br Stretch | ~550 - 650 docbrown.info | Slightly lower frequency than in 2-bromobutane |

Computational and Theoretical Studies of 2 Bromobutane D9

Quantum Mechanical Calculations of Molecular Structure and Conformation

Quantum mechanical calculations, particularly those employing density functional theory (DFT), are instrumental in elucidating the molecular structure and conformational preferences of deuterated molecules like 2-Bromobutane-D9. solubilityofthings.comnih.gov These calculations can accurately predict equilibrium geometries and vibrational frequencies. acs.org For bromoalkanes, DFT methods such as B3LYP with basis sets like 6-311++G(d,p) have been shown to provide reliable results that correlate well with experimental data from techniques like FT-IR and FT-Raman spectroscopy. nih.gov

The substitution of hydrogen with deuterium (B1214612) (an isotope of hydrogen with one proton and one neutron) does not alter the potential energy surface of the molecule but does affect its mass-dependent properties, most notably the vibrational frequencies. princeton.edu This change in vibrational modes can lead to subtle alterations in bond lengths and angles, which can be quantified through high-level quantum chemical calculations. researchgate.net

Modeling of Transition States and Reaction Pathways for Deuterated Systems

Computational chemistry provides essential tools for modeling the high-energy transition states that govern the pathways of chemical reactions. solubilityofthings.com For deuterated systems like this compound, these models are crucial for understanding how isotopic substitution influences reaction mechanisms, such as S_N2 (bimolecular nucleophilic substitution) and E2 (bimolecular elimination) reactions. princeton.eduopenstax.org

In the context of the dehydrohalogenation of 2-bromobutane (B33332), computational studies using DFT can map out the potential energy surface, identifying the transition state structures for competing reaction channels. acs.orgresearchgate.net These calculations reveal that the transition state involves the partial breaking of the C-Br bond and a C-H (or C-D) bond, alongside the formation of a carbon-carbon double bond. solubilityofthings.com For the 2-bromobutane radical cation, computational models have proposed that the loss of HBr can occur through 1,3- and 1,4-elimination pathways, some of which may involve quantum tunneling. acs.org

The structure of the transition state is a key determinant of the reaction outcome. solubilityofthings.com For instance, in an S_N2 reaction, the nucleophile attacks from the side opposite to the leaving group, leading to an inversion of stereochemistry. openstax.orgmasterorganicchemistry.com Theoretical models can calculate the geometry of this five-coordinate carbon transition state. openstax.org

Prediction and Interpretation of Kinetic Isotope Effects Using Theoretical Models

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms, representing the change in reaction rate upon isotopic substitution. princeton.edu Theoretical models are extensively used to predict and interpret KIEs, providing insights into the nature of the rate-determining step. princeton.edumdpi.com A significant primary KIE (typically k_H/k_D > 2) is observed when a C-H bond is broken in the rate-determining step, a common scenario in E2 elimination reactions. princeton.edu

For 2-bromobutane, a large KIE would be consistent with an E2 mechanism where the C-D bond is cleaved in the slow step. princeton.edu Conversely, a small secondary KIE (close to 1) would suggest an S_N1 or E1 mechanism where the C-D bond is not broken in the rate-determining step. princeton.edu

Computational methods, including transition state theory (TST) and variational transition state theory with tunneling corrections (CVT/SCT), are employed to calculate KIEs. mdpi.com These calculations consider the changes in zero-point energies (ZPE) between the ground state and the transition state for both the deuterated and non-deuterated species. princeton.edu DFT methods have been shown to be particularly successful in predicting experimental KIEs. nih.gov

| Reaction Type | Expected Primary KIE (k_H/k_D) for C-D Bond Cleavage | Implication for this compound |

| E2 Elimination | > 2 | C-D bond is broken in the rate-determining step. |

| E1 Elimination | ~ 1 | C-D bond is not broken in the rate-determining step. |

| S_N2 Substitution | ~ 1 (secondary KIE) | C-D bond is not broken in the rate-determining step. |

| S_N1 Substitution | ~ 1 (secondary KIE) | C-D bond is not broken in the rate-determining step. |

Molecular Dynamics Simulations to Understand Deuterium Influence on Reactivity

Molecular dynamics (MD) simulations offer a way to study the time-evolution of molecular systems, providing a dynamic picture of chemical reactions. uwo.ca For deuterated compounds, MD simulations can reveal how the increased mass of deuterium affects the vibrational dynamics and intermolecular interactions, which in turn can influence reactivity. nih.govresearchgate.net

While classical MD simulations can be employed, more rigorous quantum simulations like path integral molecular dynamics (PIMD) are better suited to capture nuclear quantum effects, although they are computationally more demanding. nih.gov An alternative approach is to incorporate quantum effects into classical simulations by modifying the interaction potentials. nih.gov

MD simulations have been used to study the behavior of bromoalkanes at interfaces and in solution, providing insights into their organization and dynamics. nih.govliverpool.ac.uk In the context of reactivity, MD can be used to explore the conformational landscape of this compound and how this might favor certain reaction pathways over others. These simulations can also shed light on solvent effects on the reaction dynamics. uwo.ca

Electronic Structure Analysis and Bonding Characteristics in Deuterated Bromoalkanes

The electronic structure of a molecule is fundamental to its chemical behavior. While isotopic substitution primarily affects mass-dependent properties, it can also lead to subtle changes in electronic structure. Quantum chemical calculations can be used to analyze these effects. nih.gov

Methods like Natural Bond Orbital (NBO) analysis can be employed to study charge delocalization and hyperconjugative interactions within the molecule. nih.gov For bromoalkanes, the nature of the carbon-bromine bond and the electron distribution around the chiral center are of particular interest. While the replacement of hydrogen with deuterium does not change the number of electrons, the altered vibrational characteristics can have a minor influence on the time-averaged electron distribution and polarizability.

Computational studies can also determine key electronic properties such as HOMO-LUMO energies, which are important for understanding the molecule's reactivity in processes like cycloadditions or its behavior as an electrophile. nih.gov

Comparison of Computational Predictions with Experimental Isotope Effects and Mechanistic Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental results. ic.ac.uk For 2-bromobutane and related systems, this involves comparing calculated KIEs, reaction barriers, and product distributions with experimental data.

Studies on the unimolecular dissociation of the 2-bromobutane radical cation have shown that high-level DFT calculations can successfully explain experimental observations, such as the dominant loss of HBr over DBr in deuterated analogues. acs.orgresearchgate.net In this case, the calculations not only matched the experimental outcome but also proposed a detailed mechanism involving hydrogen exchange and tunneling. acs.org

However, achieving perfect agreement between theory and experiment can be challenging. For instance, in a study of an S_N2 reaction, while DFT methods were the most successful at predicting the experimental KIEs, no single theoretical method could accurately predict all six measured KIEs. nih.gov Furthermore, the calculated transition state structure did not align with the one inferred from the experimental KIEs, highlighting the complexities of accurately modeling condensed-phase reactions and the ongoing need to refine theoretical approaches. nih.govresearchgate.net

Applications of 2 Bromobutane D9 in Advanced Chemical Research

Use as an Internal Standard in Quantitative Chemical Analysis

In quantitative chemical analysis, the use of an internal standard (IS) is a critical technique for enhancing the accuracy and precision of measurements. chromatographyonline.com An internal standard is a compound added in a constant, known amount to all samples, calibration standards, and controls. scioninstruments.com The quantification of the analyte is then based on the ratio of the analyte's response to the internal standard's response, which corrects for variations during sample preparation and analysis. scioninstruments.com

Stable isotope-labeled compounds, such as 2-Bromobutane-D9, are considered the gold standard for internal standards, particularly in mass spectrometry (MS)-based methods like gas chromatography-mass spectrometry (GC-MS). chromatographyonline.com This is because a deuterated standard has virtually identical physicochemical properties to its non-deuterated counterpart (the analyte). chromatographyonline.com It behaves similarly during extraction, derivatization, and chromatographic separation, ensuring that any loss or variation experienced by the analyte is mirrored by the internal standard. scioninstruments.com However, due to its higher mass, it is easily distinguished from the analyte by the mass spectrometer. chromatographyonline.com

The selection of a deuterated internal standard requires careful evaluation of its mass spectrum to ensure that the ions used for quantification are free from "cross-contribution"—interference from the ions of the unlabeled analyte. nih.govoup.com this compound is essential for developing such robust, isotopically labeled standards for use in highly accurate quantitative analyses. musechem.com

Table 1: Properties of an Ideal Internal Standard and the Suitability of this compound

| Property | General Description | How this compound Fulfills the Role |

| Chemical Similarity | Should behave like the analyte during sample preparation and analysis. scioninstruments.com | As a deuterated analog, it has nearly identical chemical properties to 2-bromobutane (B33332). chromatographyonline.com |

| No Natural Presence | Should not be naturally present in the sample matrix. chromatographyonline.com | This compound is a synthetic compound and is not found in nature. |

| Distinct Signal | Must be clearly distinguishable from the analyte and other matrix components. chromatographyonline.com | Its mass is 9 units higher than 2-bromobutane, making it easily resolvable by mass spectrometry. scbt.comsigmaaldrich.com |

| High Purity | Must be available in high purity to ensure accurate addition. chromatographyonline.com | It can be synthesized to high isotopic and chemical purity. sigmaaldrich.comisotope.com |

| Elution Profile | Should elute near the analyte without co-eluting. scioninstruments.com | Its chromatographic retention time is nearly identical to that of 2-bromobutane. |

Role in Tracing Reaction Mechanisms and Biosynthetic Pathways (Non-Clinical Contexts)

Isotopic labeling is a powerful technique used to track the journey of molecules through chemical reactions or biological pathways. researchgate.net By replacing hydrogen with the stable, heavier isotope deuterium (B1214612), compounds like this compound become traceable "spies" that allow researchers to map transformations and elucidate mechanisms. clearsynth.commdpi.com

In mechanistic chemistry, this compound is a valuable tool for studying substitution and elimination reactions. musechem.com For instance, in a nucleophilic substitution (Sₙ2) reaction, observing which products contain the deuterated butyl group can confirm the pathway of the reaction. libretexts.org Furthermore, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a "kinetic isotope effect" (KIE), where the reaction rate is altered upon isotopic substitution. Measuring the KIE can provide profound insights into the rate-determining step of a reaction mechanism.

In non-clinical biosynthetic studies, deuterated compounds are used to discover how natural products are made in organisms like plants or insects. researchgate.netnih.gov A deuterated precursor can be introduced, and by using techniques like LC-MS to detect which subsequent metabolites have incorporated deuterium, scientists can piece together the steps of a biosynthetic pathway. nih.gov For example, research on the biosynthesis of phytal in insects utilized a deuterated version of its precursor, phytol, to track the conversion. researchgate.net Similarly, this compound can be used to investigate the formation of organobromine compounds in various biochemical processes. musechem.com

Table 2: Investigating an Sₙ2 Reaction with this compound

| Step | Action | Observation with this compound | Mechanistic Insight |

| Reactants | (R)-2-Bromobutane-D9 reacts with a nucleophile (e.g., hydroxide). | The starting material is chiral and fully deuterated. | The stereochemistry and isotopic label are known. libretexts.org |

| Transition State | The nucleophile attacks from the side opposite the bromine atom. | The presence of deuterium may slightly slow the reaction rate (Kinetic Isotope Effect). | Provides evidence for the structure of the transition state. |

| Products | (S)-Butan-2-ol-D9 and a bromide ion are formed. | The product shows inversion of stereochemistry and retains the D9 label. | Confirms the backside attack and single-step mechanism characteristic of an Sₙ2 reaction. libretexts.org |

Precursor for the Synthesis of Other Deuterated Organic Compounds

Deuterated compounds are essential tools in many areas of research, and there is a continuous need for new and complex labeled molecules. clearsynth.commdpi.com Simple deuterated molecules serve as "building blocks" for the synthesis of these more elaborate structures. this compound is one such building block, acting as a source for the deuterated sec-butyl group. isotope.com

Through common organic reactions, the deuterated fragment from this compound can be incorporated into a wide variety of larger molecules. For example:

Grignard Reactions: this compound can be reacted with magnesium to form a deuterated Grignard reagent. This powerful nucleophile can then be used to create new carbon-carbon bonds, attaching the deuterated butyl group to other organic frameworks.

Nucleophilic Substitution: The bromine atom can be replaced by a range of nucleophiles (e.g., amines, alkoxides, cyanides) to synthesize different classes of deuterated compounds.

A direct analog, 1-bromobutane-d9, has been used to synthesize 1-butene-d8 through an elimination reaction, demonstrating how these deuterated bromoalkanes function as precursors. uc.edu Similarly, other deuterated bromoalkanes are used to synthesize labeled versions of pharmaceuticals like procaine (B135) and tetracaine. guidechem.com

Table 3: Synthetic Utility of this compound as a Precursor

| Reaction Type | Reagent(s) | Resulting Intermediate/Product Class | Significance |

| Grignard Formation | Magnesium (Mg) | sec-Butan-D9-ylmagnesium bromide | Creates a deuterated carbon nucleophile for building larger molecules. |

| Williamson Ether Synthesis | Alkoxide (e.g., NaOCH₃) | Deuterated sec-butyl ethers | Introduces a deuterated alkyl group into an ether functionality. |

| Cyanide Substitution | Sodium Cyanide (NaCN) | Deuterated nitriles | Lengthens the carbon chain with a deuterated alkyl group. |

| Amine Alkylation | Ammonia or Amines (R-NH₂) | Deuterated secondary or tertiary amines | Forms C-N bonds, creating labeled amines. |

Applications in Investigating Stereoselective Transformations and Chiral Pool Syntheses

Stereochemistry—the three-dimensional arrangement of atoms in molecules—is fundamental to chemical reactivity. 2-Bromobutane is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms called enantiomers: (R)-2-bromobutane and (S)-2-bromobutane. chemtube3d.com Consequently, enantiomerically pure versions of this compound are exceptionally useful for investigating stereoselective reactions, where one stereoisomer is formed or reacts preferentially over another. musechem.com

By using a starting material with a known stereochemistry and an isotopic label, chemists can precisely follow the stereochemical outcome of a reaction. For example, the Sₙ2 reaction is known to proceed with a complete inversion of stereochemistry. libretexts.org Reacting (R)-2-Bromobutane-D9 with a nucleophile and obtaining (S)-product-D9 would provide definitive proof of this stereochemical pathway. Studies on the dehydrobromination of 2-bromobutane have also investigated the stereochemistry of the reaction. sigmaaldrich.cn

This compound also has applications in "chiral pool synthesis." This is a synthetic strategy that uses readily available, enantiomerically pure compounds (often from natural sources) as starting materials to build complex target molecules with a specific, desired stereochemistry. d-nb.infojwpharmlab.com An enantiopure deuterated building block like (R)- or (S)-2-Bromobutane-D9 can be incorporated into a larger structure, transferring its chirality and isotopic label to the final product. acs.orgnih.gov In a related phenomenon, it has been shown that chiral crystals can selectively include one enantiomer of 2-bromobutane, demonstrating its utility in studies of stereoselective interactions. dokumen.pub

Table 4: Using Chiral this compound in Stereochemical Studies

| Transformation | Starting Material | Expected Outcome | Information Gained |

| Sₙ2 Reaction | (R)-2-Bromobutane-D9 | (S)-Product-D9 | Confirms inversion of stereochemistry. libretexts.org |

| E2 Elimination | Chiral this compound | Predominantly (E)- or (Z)-alkene | Elucidates the preferred transition state geometry (e.g., anti-periplanar). chemtube3d.com |

| Chiral Pool Synthesis | (S)-2-Bromobutane-D9 | A larger molecule containing the (S)-sec-butyl-D9 fragment | Demonstrates the transfer of stereochemistry from a deuterated building block. d-nb.infojwpharmlab.com |

Development of Novel Analytical Methodologies for Complex Chemical Mixtures

The analysis of complex chemical mixtures, such as those found in environmental or industrial samples, presents significant challenges. The sample matrix—everything in the sample besides the analyte—can interfere with the measurement, leading to inaccurate results. The unique properties of this compound and other deuterated compounds are instrumental in developing new and more reliable analytical methods to overcome these issues. umbriachem.com

A prime example is the development of a method to quantify tire tread particles in the environment. nih.gov Researchers developed a pyrolysis-GC/MS protocol where the detection of specific dimeric markers is used to quantify rubber polymers. A critical innovation was the use of deuterated polymeric internal standards. Adding these standards to the samples before analysis corrected for variability caused by matrix effects and fluctuations in the instrument's performance. This novel use of a deuterated standard greatly improved the accuracy, precision, and reliability of the method for analyzing these complex environmental samples. nih.gov

The principle is broadly applicable. By serving as a robust internal standard that perfectly mimics the analyte's behavior, this compound enables the development of quantitative methods for new applications. It allows chemists to extend powerful techniques like GC-MS to challenging matrices where analyte recovery may be inconsistent, thereby generating more trustworthy data.

Table 5: Overcoming Analytical Challenges with Deuterated Standards

| Challenge in Complex Mixtures | How a Deuterated Standard (e.g., this compound) Provides a Solution |

| Variable Analyte Recovery | The standard experiences the same losses as the analyte during extraction and cleanup; quantification is based on the ratio, which remains constant. scioninstruments.com |

| Matrix Effects | The standard and analyte are affected equally by signal suppression or enhancement from matrix components in the instrument's ion source. nih.gov |

| Instrumental Drift | Slow changes in detector sensitivity or injection volume affect both the analyte and standard, but not their ratio. nih.gov |

| Method Validation | Enables the development of robust, transferable methods that can be reliably used across different laboratories. nih.gov |

Analytical Methodologies for Detection and Quantification of Deuterated 2 Bromobutane in Research Samples

Gas Chromatography-Mass Spectrometry (GC-MS) for Separation and Isotopic Composition Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds such as 2-Bromobutane-D9. uc.edu This method combines the superior separation capabilities of gas chromatography with the powerful identification and quantification ability of mass spectrometry.

In a typical GC-MS analysis, the sample is introduced into the GC system, where it is vaporized and carried by an inert gas through a capillary column. asm.org The column's stationary phase interacts differently with various components of the sample, leading to their separation based on properties like boiling point and polarity. For 2-Bromobutane (B33332) and its deuterated isotopologue, a non-polar or medium-polarity column, such as one with a phenyl-arylene polymer phase, is often employed. uc.edu

Following separation in the GC column, the eluted compounds enter the mass spectrometer. Here, they are ionized, most commonly through electron ionization (EI), causing the molecules to fragment into characteristic patterns. The mass-to-charge ratio (m/z) of the resulting ions, including the molecular ion and its fragments, is then measured.

For this compound, the mass spectrum will show a molecular ion peak at a higher m/z value compared to its non-deuterated counterpart due to the nine deuterium (B1214612) atoms. scbt.com The isotopic distribution pattern, particularly the M+2 peak characteristic of bromine's natural isotopic abundance (79Br and 81Br), will also be shifted. libretexts.org By comparing the retention time and the mass spectrum of the analyte to a known standard of this compound, its presence can be unequivocally confirmed. Furthermore, the relative abundance of the deuterated and non-deuterated forms can be determined by analyzing the respective molecular ion peak intensities, providing a measure of isotopic enrichment. cdnsciencepub.com

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Value |

| GC Column | Phenyl-Arylene Polymer (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | Initial 40 °C for 2 min, ramp to 180 °C at 10 °C/min |

| Carrier Gas | Helium, 1 mL/min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | m/z 35-200 |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temperature | 150 °C |

High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detection

While GC-MS is the more common method for volatile compounds like 2-Bromobutane, High-Performance Liquid Chromatography (HPLC) can be utilized, particularly when dealing with complex matrices or when derivatization is employed. noblelight.com HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. noblelight.com

For a non-polar compound like 2-Bromobutane, reversed-phase HPLC would be the method of choice. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). However, 2-Bromobutane lacks a strong chromophore, making detection by standard UV-Vis detectors challenging.

To overcome this, advanced detection methods are necessary. Coupling HPLC with a mass spectrometer (LC-MS) provides the required sensitivity and specificity for detecting and quantifying this compound. The principles of mass detection are similar to those in GC-MS, allowing for the differentiation of the deuterated and non-deuterated forms based on their mass-to-charge ratios. Another approach could involve derivatization of the 2-Bromobutane with a UV-active agent, although this adds complexity to the sample preparation. Ultra-High-Performance Liquid Chromatography (UPLC) offers advantages in terms of resolution and speed over conventional HPLC. nih.gov

Table 2: Exemplary HPLC-MS Parameters for this compound Analysis

| Parameter | Value |

| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Quantitative Nuclear Magnetic Resonance (qNMR) for Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful, non-destructive technique for determining the absolute concentration of a substance in a sample. resolvemass.ca Unlike chromatographic methods, qNMR does not require a calibration curve using the analyte itself. resolvemass.ca The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. mestrelab.com

For the qNMR analysis of this compound, a known amount of an internal standard is added to the sample. resolvemass.ca The internal standard should be a stable compound with a simple NMR spectrum that does not overlap with the analyte signals. The concentration of this compound can then be calculated by comparing the integral of a specific resonance of the analyte with the integral of a known resonance of the internal standard.

Since this compound is perdeuterated, meaning all hydrogen atoms are replaced by deuterium, 1H NMR would show the absence of signals corresponding to the butyl chain, confirming high isotopic purity. For quantification, 2H (Deuterium) NMR or 13C NMR could be employed. In 13C NMR, the signals for the carbon atoms in this compound would be observable, and their integrals could be used for quantification against a suitable 13C-enriched or non-deuterated internal standard with a known concentration. The accuracy of qNMR is highly dependent on proper experimental setup, including ensuring complete dissolution of the sample and standard, and using appropriate acquisition and processing parameters. emerypharma.com

Isotope Ratio Mass Spectrometry (IRMS) for High-Precision Deuterium Abundance Measurement

Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for high-precision measurement of isotopic abundances. nih.gov When coupled with a gas chromatograph (GC-IRMS), it allows for the compound-specific analysis of deuterium abundance in complex mixtures. asm.org

In GC-IRMS, the sample is first separated by the gas chromatograph. usgs.gov As each compound elutes from the GC column, it is passed through a high-temperature furnace (pyrolysis or combustion reactor), which converts the compound into simple gases. nih.gov For deuterium analysis, the compound is pyrolyzed to produce hydrogen gas (H2 and HD). This gas is then introduced into the IRMS, which is specifically designed to precisely measure the ratio of the different isotopic species (e.g., HD/H2).

This technique is exceptionally sensitive to small variations in isotopic ratios and is used to determine the δD value, which represents the deviation of the deuterium abundance in the sample from a standard (Vienna Standard Mean Ocean Water, VSMOW). researchgate.net For this compound, IRMS would be used to confirm the high level of deuterium enrichment and to detect any minor isotopic fractionation that might occur during chemical reactions or environmental processes. asm.org

Sample Preparation and Derivatization Techniques for Enhanced Analytical Specificity

Effective sample preparation is crucial for accurate and reliable analysis. The choice of technique depends on the sample matrix and the analytical method. For relatively clean samples, a simple "dilute and shoot" approach may be sufficient for GC-MS or HPLC-MS analysis. However, for more complex matrices, extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the this compound and remove interfering substances.

Derivatization, the chemical modification of an analyte, can be employed to improve its analytical properties. nih.gov While 2-Bromobutane is amenable to direct GC-MS analysis, derivatization could be used to:

Enhance volatility or thermal stability: Although not typically an issue for 2-bromobutane.

Improve chromatographic separation: By introducing a functional group that interacts more favorably with the GC or HPLC column.

Increase detector response: By adding a moiety that is more easily ionized in the MS or is UV-active for HPLC-UV detection.

For instance, reacting 2-Bromobutane with a nucleophile containing a fluorophore could enable highly sensitive fluorescence detection in HPLC. In GC-MS, derivatization is sometimes used to create more characteristic fragmentation patterns. researchgate.net However, it is important to note that derivatization adds an extra step to the workflow and must be carefully controlled to ensure complete and reproducible reactions. nih.gov

Future Directions and Emerging Research Avenues for Deuterated Bromoalkanes

Development of Advanced Catalytic Deuteration Methods for Complex Structures

The synthesis of complex deuterated molecules, such as pharmaceuticals or natural products, relies on the development of highly selective and functional-group-tolerant catalytic methods. A major focus is on late-stage deuteration, where deuterium (B1214612) is introduced at a final step in the synthesis, which is more atom-economical and avoids the need to redesign entire synthetic routes with expensive, isotopically-labeled starting materials. x-chemrx.comacs.org

Several advanced catalytic strategies are being pursued:

Hydrogen Isotope Exchange (HIE): This remains a cornerstone of deuteration. acs.org Catalysts based on metals like iridium, palladium, and rhodium are widely used for direct C-H activation and exchange with a deuterium source. nih.gov For example, Pd/C in the presence of D₂O is a common system. x-chemrx.com More recently, Raney nickel has been shown to be an effective catalyst in continuous flow systems. chemrxiv.org

Electrochemical Dehalogenation: This is a rapidly emerging and environmentally friendly method for site-selective deuteration. xmu.edu.cn It uses an electric current to drive the reductive cleavage of a carbon-halogen bond (like the C-Br bond in a bromoalkane) and subsequent quenching with a deuterium source, typically D₂O. xmu.edu.cnchinesechemsoc.org This approach avoids harsh chemical reductants and often exhibits excellent functional group tolerance, making it suitable for the late-stage deuteration of complex drug molecules. xmu.edu.cnresearchgate.net Catalysts can range from palladium and nickel complexes to in-situ-generated copper nanowires. xmu.edu.cnresearchgate.net